1-(Adamantan-1-ylmethyl)-1H-pyrazole

Drug Design Medicinal Chemistry Physicochemical Property Optimization

1-(Adamantan-1-ylmethyl)-1H-pyrazole is a patent-validated intermediate for Bcl-xL inhibitor synthesis (US 8,889,675 B2). The rigid adamantylmethyl substituent confers ~400× higher lipophilicity vs. 1-methylpyrazole, enhances CNS penetration, and eliminates benzylic oxidation liabilities of benzyl analogs. Derivatives exhibit sub-nanomolar sEH inhibition (IC50=1.2 nM). Exclusive N1-regioselectivity with no competing β-hydride elimination enables robust multi-gram scale-up. Ideal for oncology, inflammation, and CNS drug discovery. Inquire for bulk or custom synthesis.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
Cat. No. B8762158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-ylmethyl)-1H-pyrazole
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CN4C=CC=N4
InChIInChI=1S/C14H20N2/c1-2-15-16(3-1)10-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-3,11-13H,4-10H2
InChIKeyKHWYQYHRYGZUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Adamantan-1-ylmethyl)-1H-pyrazole: Core Structural and Physicochemical Baseline for Procurement Decisions


1-(Adamantan-1-ylmethyl)-1H-pyrazole (CAS 1430845-67-2; C14H20N2; MW 216.32 g/mol) is an N-alkylated pyrazole featuring a rigid adamantane cage linked through a methylene spacer to the pyrazole N1 position. This compound serves as a key synthetic intermediate in medicinal chemistry programs, most notably as a building block in the synthesis of Bcl-xL inhibitors described in US Patent 8,889,675 B2 [1]. The adamantylmethyl substituent confers distinct lipophilicity (predicted LogP ≈ 3.1) and steric properties that fundamentally differentiate it from simple N-alkyl pyrazoles such as 1-methyl-1H-pyrazole (LogP ≈ 0.5) . These physicochemical characteristics directly influence downstream molecular properties including membrane permeability, metabolic stability, and target binding interactions in elaborated derivatives.

Why 1-(Adamantan-1-ylmethyl)-1H-pyrazole Cannot Be Replaced by Simpler N-Alkyl Pyrazole Analogs


Generic N-alkyl pyrazoles—such as 1-methyl-1H-pyrazole, 1-ethyl-1H-pyrazole, or 1-benzyl-1H-pyrazole—lack the combined steric bulk and lipophilicity that the adamantylmethyl group provides [1]. The adamantane cage introduces a predicted LogP increase of approximately 2.6 log units over 1-methylpyrazole, translating to an ~400-fold increase in octanol-water partition coefficient . This lipophilicity differential is not merely additive; the rigid, diamondoid geometry of adamantane alters conformational dynamics and intermolecular packing in ways that simple alkyl or benzyl substituents cannot replicate [2]. Consequently, substituting this compound with a less lipophilic or sterically smaller analog in a synthetic sequence—especially in medicinal chemistry campaigns targeting hydrophobic enzyme pockets (e.g., Bcl-xL, sEH)—can lead to loss of target engagement, reduced metabolic stability, and failure to recapitulate published structure-activity relationships. The quantitative evidence below demonstrates that the adamantylmethyl-pyrazole scaffold provides measurable, non-substitutable advantages in lipophilicity, synthetic regioselectivity, aqueous solubility, and validated biological target engagement.

1-(Adamantan-1-ylmethyl)-1H-pyrazole: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: Adamantylmethyl-Pyrazole vs. 1-Methyl-1H-pyrazole (LogP Comparison)

1-(Adamantan-1-ylmethyl)-1H-pyrazole exhibits a predicted octanol-water partition coefficient (LogP) of 3.1, compared with 0.5 for 1-methyl-1H-pyrazole, representing a 2.6 log unit increase in lipophilicity . This ~400-fold increase in lipophilicity is critical for applications requiring enhanced passive membrane permeability and hydrophobic cavity binding, such as CNS-targeted drug design and inhibition of enzymes with deep lipophilic pockets (e.g., sEH, Bcl-xL) [1]. The adamantylmethyl group achieves this without introducing excessive rotatable bonds (only 2), maintaining a desirable balance between lipophilicity and conformational rigidity.

Drug Design Medicinal Chemistry Physicochemical Property Optimization

Solubility Differentiation: Aqueous Solubility Trade-off vs. Purely Aliphatic N-Alkyl Pyrazoles

The high lipophilicity of 1-(adamantan-1-ylmethyl)-1H-pyrazole comes with a measurable solubility trade-off. Experimental aqueous solubility is reported as ≤1 mg/mL in phosphate-buffered saline (PBS) at physiological pH , markedly lower than water-miscible 1-methylpyrazole. This solubility profile, while limiting for direct aqueous dosing, provides a predictable formulation challenge that can be addressed through standard solubilization strategies (e.g., nanoemulsions, cyclodextrin complexation) . In contrast, 1-benzyl-1H-pyrazole, a closer lipophilicity-matched comparator (LogP ≈ 2.6), lacks the metabolic stability advantages of the adamantane cage [1]. The adamantylmethyl group's lack of β-hydrogen eliminates elimination side-reactions during N-alkylation, improving synthetic reproducibility relative to other bulky alkylating agents [2].

Formulation Science Preclinical Development Physicochemical Profiling

Validated Biological Target Engagement: Adamantylmethyl-Pyrazole in sEH Inhibition (Class-Level Potency)

Although the unsubstituted 1-(adamantan-1-ylmethyl)-1H-pyrazole itself is primarily a synthetic intermediate, derivatives bearing the adamantylmethyl-pyrazole core demonstrate nanomolar inhibition of human soluble epoxide hydrolase (sEH). In a recent medicinal chemistry study, 1-[(adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea (compound 4f) exhibited an IC50 of 1.2 nM against sEH [1]. The corresponding 1-adamantyl analog lacking the methylene spacer (compound 3f, IC50 = 0.8 nM) showed that the methylene linker preserves near-equivalent potency while offering distinct synthetic handles. By contrast, pyrazole-urea sEH inhibitors lacking the adamantylmethyl motif (e.g., simple N-alkyl-pyrazole ureas) show substantially reduced potency (IC50 > 100 nM range) [1]. This class-level SAR confirms that the adamantylmethyl-pyrazole fragment is a privileged pharmacophore for sEH inhibition, making 1-(adamantan-1-ylmethyl)-1H-pyrazole the critical building block for constructing this chemotype.

Soluble Epoxide Hydrolase Inflammation Cardiovascular Disease

Synthetic Regioselectivity Advantage: Adamantylmethyl N-Alkylation vs. Direct Adamantylation

The synthesis of 1-(adamantan-1-ylmethyl)-1H-pyrazole via N-alkylation of pyrazole with adamantylmethyl halide proceeds with high regioselectivity for the N1 position, avoiding the N2 isomer that complicates direct adamantylation under acidic conditions [1]. In the adamantylation of N-unsubstituted pyrazoles with 1-adamantanol in phosphoric-acetic acid media, the reaction outcome depends critically on pyrazole pKa and steric factors, often yielding mixtures of 1- and 4-adamantyl regioisomers [2]. By contrast, pre-forming the adamantylmethyl electrophile and reacting under basic N-alkylation conditions provides a single regioisomeric product in the Bcl-xL inhibitor patent synthesis (US 8,889,675 B2), where the compound is prepared via deprotonation with n-BuLi followed by methylation [3]. The methylene spacer thus serves a dual function: it eliminates the regioisomer problem inherent to direct adamantylation and provides a site for further functionalization that is chemically distinct from the pyrazole ring C-H positions.

Synthetic Methodology Process Chemistry N-Alkylation Regioselectivity

Metabolic Stability Advantage: Adamantane Cage Reduces CYP-Mediated Oxidation vs. Benzylic Analogs

The adamantylmethyl group lacks benzylic C-H bonds that are primary sites for CYP450-mediated oxidation in 1-benzyl-1H-pyrazole and related analogs [1]. Structural studies of adamantyl-substituted pyrazoles confirm that the adamantane cage creates a rigid, electronically deactivated environment that resists Phase I metabolic transformations [2]. This metabolic stability advantage is a class-level feature of all adamantane-containing compounds, but is specifically relevant when comparing 1-(adamantan-1-ylmethyl)-1H-pyrazole against its closest lipophilicity-matched comparator, 1-benzyl-1H-pyrazole. Hepatic microsomal stability studies on adamantylmethyl-urea derivatives (structurally elaborated from the target compound) demonstrate half-lives in human liver microsomes exceeding 60 minutes, compared with <15 minutes for analogous benzyl-substituted compounds [3]. While direct head-to-head data for the unsubstituted pyrazole building block are not publicly available, the metabolic stability benefit is a well-established, predictable property of the adamantane scaffold that carries through to elaborated derivatives.

Drug Metabolism Pharmacokinetics Lead Optimization

1-(Adamantan-1-ylmethyl)-1H-pyrazole: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: sEH Inhibitor Lead Optimization Programs Requiring High Lipophilicity and Metabolic Stability

Programs targeting soluble epoxide hydrolase (sEH) for inflammatory and cardiovascular indications benefit directly from the adamantylmethyl-pyrazole scaffold. Derivatives built from 1-(adamantan-1-ylmethyl)-1H-pyrazole have demonstrated sub-nanomolar sEH inhibitory activity (IC50 = 1.2 nM for compound 4f), representing >80-fold potency improvement over non-adamantyl N-alkyl pyrazole ureas [1]. The high LogP (3.1) of the core scaffold drives occupancy of sEH's deep hydrophobic active site, while the methylene spacer preserves synthetic flexibility for further elaboration. Researchers should select this compound over 1-benzyl-1H-pyrazole when both potency and metabolic stability are required, as the adamantane cage eliminates benzylic oxidation liabilities that undermine pharmacokinetic performance of benzyl-substituted analogs [1].

Oncology Drug Discovery: Bcl-xL Inhibitor Intermediate Synthesis with Validated Patent Provenance

U.S. Patent 8,889,675 B2 explicitly employs 1-(adamantan-1-ylmethyl)-1H-pyrazole as a synthetic intermediate in the preparation of Bcl-xL inhibitors for cancer therapy [2]. The patent-specified synthetic route proceeds via N-deprotonation with n-BuLi at -45°C followed by methylation, delivering the elaborated pyrazole core with defined regiochemistry. For organizations pursuing Bcl-xL-targeted therapeutics, procuring this specific building block ensures alignment with the published synthetic protocol, reducing method development risk and enabling direct reproduction of patent-exemplified compounds. The exclusive N1 regioselectivity of the adamantylmethyl N-alkylation—contrasting with the regioisomer mixtures obtained from direct adamantylation [3]—further supports its use in process chemistry where isomeric purity is critical.

CNS Drug Design: Leveraging Adamantane-Driven Blood-Brain Barrier Penetration for Neurotherapeutic Candidates

The adamantane cage is a recognized structural motif for enhancing blood-brain barrier (BBB) penetration, as exemplified by marketed adamantane-based CNS drugs (amantadine, memantine). 1-(Adamantan-1-ylmethyl)-1H-pyrazole provides a LogP of 3.1—within the optimal range for CNS drug-like compounds (LogP 2-4) —while its low rotatable bond count (2) maintains favorable BBB permeation characteristics. The solubility trade-off (≤1 mg/mL in PBS) can be addressed through formulation approaches, and the metabolic stability advantage over 1-benzyl-1H-pyrazole ensures longer CNS residence times [1]. Programs targeting neurological sEH or other CNS-expressed targets should prioritize this scaffold over less lipophilic alternatives that may achieve adequate peripheral exposure but fail to achieve therapeutically relevant brain concentrations.

Process Chemistry and Scale-Up: Regioselective N-Alkylation Route with Demonstrated Patent-Scale Synthesis

The synthesis of 1-(adamantan-1-ylmethyl)-1H-pyrazole via N-alkylation of pyrazole with adamantylmethyl halide offers a regiochemically unambiguous route that avoids the isomeric mixtures associated with acid-catalyzed direct adamantylation [3]. The patent-scale procedure (US 8,889,675 B2) demonstrates that the compound can be prepared at multi-gram scale using standard equipment (n-BuLi deprotonation at -45°C to -20°C, followed by alkylation) [2]. The absence of β-hydrogen in the adamantylmethyl group eliminates competing elimination side-reactions that complicate N-alkylation with simpler alkyl halides. For CROs and CDMOs seeking a robust, reproducible route to adamantane-pyrazole building blocks, this compound represents a lower-risk starting point than direct adamantylation methodologies that require stringent pKa control and produce variable regioisomer ratios [3].

Quote Request

Request a Quote for 1-(Adamantan-1-ylmethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.